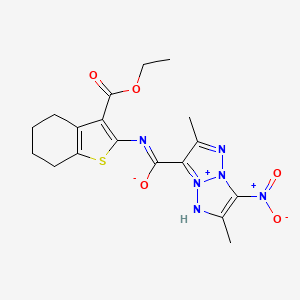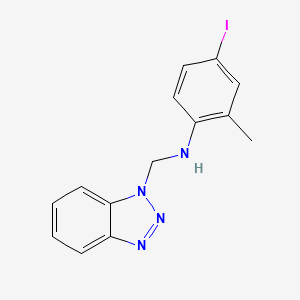![molecular formula C13H19N3O3S B6089196 N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EPPC belongs to the class of hydrazinecarbothioamides and has been found to exhibit interesting biological properties that make it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. One of the major effects of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to induce apoptosis in cancer cells. Additionally, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to inhibit the activity of certain enzymes that are involved in cell division. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
実験室実験の利点と制限
One of the major advantages of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. However, one of the major limitations of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its toxicity. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One of the major areas of research is the development of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide analogs that exhibit higher potency and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide and its potential applications in the field of medicine. Furthermore, studies are needed to investigate the potential of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide as a therapeutic agent for other diseases besides cancer.
合成法
The synthesis of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of N-ethylhydrazinecarbothioamide with 3-methoxyphenacyl bromide to form N-ethyl-2-[2-(3-methoxyphenyl)acetyl]hydrazinecarbothioamide. This intermediate product is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to yield the final product, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide.
科学的研究の応用
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit interesting biological properties that make it a potential candidate for further investigation. One of the major areas of research for N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its potential as an anti-cancer agent. Several studies have shown that N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has the ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
1-ethyl-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-14-13(20)16-15-12(17)9(2)19-11-7-5-6-10(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMJNVJRHRCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)
![2-mercapto-6-methyl-5-phenyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6089190.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
![1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6089199.png)


![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)